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In the realm of phylogenomics, the assembly of large-scale datasets is a critical bottleneck. For

researchers, scientists, and drug development professionals, the efficiency and accuracy of

tools used to manipulate and concatenate multiple sequence alignments can significantly

impact the pace of discovery. This guide provides a comparative analysis of AMAS (Alignment

Manipulation And Summary), a prominent tool for this purpose, against its alternatives,

supported by experimental data.

The Role of AMAS in Phylogenetic Inference
Phylogenetic inference from genomic data often involves the analysis of numerous gene

alignments. These individual alignments are frequently concatenated into a supermatrix for

downstream analysis. AMAS is a command-line tool designed to streamline this process,

offering functionalities for concatenation, format conversion, and the calculation of summary

statistics for sequence alignments. Its primary design consideration is to efficiently handle the

large datasets typical of modern phylogenomic studies.

A crucial point of validation is whether the output of a concatenation tool is correct. For the

benchmark datasets used in its evaluation, AMAS produces concatenated alignments that are

identical to those generated by alternative tools like FASconCAT-G and Phyutility[1]. This

indicates that the choice between these tools for standard concatenation tasks does not

influence the accuracy of the subsequent phylogenetic inference, but rather the speed and

efficiency of the research workflow.
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Performance Benchmarks: AMAS vs. Alternatives
The primary advantage of AMAS lies in its computational performance. The following tables

summarize the performance of AMAS in comparison to two other popular tools, FASconCAT-G

and Phyutility, for concatenation and summary statistics calculation on benchmark

phylogenomic datasets.

Concatenation Speed
Experimental data demonstrates that AMAS is substantially faster at concatenating large

numbers of alignments than both FASconCAT-G and Phyutility[2][3].

Dataset (Number of
Loci)

AMAS (seconds)
FASconCAT-G
(seconds)

Phyutility
(seconds)

Johnson et al. (2013)

Amino Acids (5,214)
~2 >70 ~600

Misof et al. (2014)

Amino Acids (1,478)
- ~260 -

Jarvis et al. (2014)

UCE DNA (3,769)
<18 Crashed >10,800

Jarvis et al. (2014)

Exon DNA (8,295)
<18 Crashed >10,800

Table 1: Comparison of concatenation times for AMAS, FASconCAT-G, and Phyutility on

various phylogenomic datasets. AMAS shows a significant speed advantage, outperforming

the other programs by a factor of 30 or more.[2][3]

Calculation of Summary Statistics
AMAS also demonstrates high efficiency in calculating summary statistics for large,

concatenated alignments.
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Dataset AMAS (seconds)

Johnson et al. (2013) ~35

Misof et al. (2014) ~100

Jarvis et al. (2014) UCE ~150

Jarvis et al. (2014) Exons ~200

Table 2: Time taken by AMAS to calculate summary statistics on concatenated benchmark

datasets. FASconCAT-G is noted to be significantly slower for this task.[3]

Functional Comparison
Beyond speed, the choice of a tool can depend on its specific functionalities and

dependencies.

Feature AMAS FASconCAT-G Phyutility

Primary Function

Alignment

manipulation and

summary

Alignment

manipulation and

concatenation

General phylogenetic

utility

Dependencies Python 3 Perl Java

Input Formats
FASTA, PHYLIP,

NEXUS

FASTA, PHYLIP,

CLUSTAL
FASTA, NEXUS

Concatenation Yes Yes Yes

Summary Statistics Yes Yes No

Parallel Processing Yes No No

Python Package Yes No No

Table 3: Overview of key features and functionalities of AMAS, FASconCAT-G, and Phyutility.

[4]
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Experimental Protocols
The performance benchmarks cited in this guide are based on the methodologies detailed in

the original publication for AMAS.

Benchmark Datasets: Four publicly available phylogenomic datasets were used:

Johnson et al. (2013): 5,214 amino acid exon alignments from 19 hymenopteran taxa.[3]

Misof et al. (2014): 1,478 amino acid and DNA alignments from 144 arthropod taxa.[3]

Jarvis et al. (2014) UCEs: 3,769 Ultra Conserved Element DNA alignments from 49 amniote

taxa.[2]

Jarvis et al. (2014) Exons: 8,295 exon DNA alignments from 52 vertebrate taxa.[2]

Benchmarking Environment: The performance tests were conducted on a desktop computer

with the following specifications:

CPU: 12 Intel Core i7-4930K CPUs @ 3.40 GHz

RAM: 32 GB of DDR3 RAM @ 1,600 Hz

Operating System: 64-bit Ubuntu 12.04LTS[2]

Software Versions:

AMAS: The version described in the 2016 PeerJ publication.

FASconCAT-G: v1.02

Commands: For concatenation benchmarks, the respective command-line tools were used as

per their documentation to combine the individual locus files into a single supermatrix. For

AMAS, both single-core and multi-core performance were assessed.

Visualizing the Phylogenomic Workflow

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b013638?utm_src=pdf-body
https://peerj.com/preprints/1355.pdf
https://peerj.com/preprints/1355.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4734057/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4734057/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4734057/
https://www.benchchem.com/product/b013638?utm_src=pdf-body
https://www.benchchem.com/product/b013638?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b013638?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following diagrams illustrate the typical workflow for preparing a concatenated dataset for

phylogenetic analysis and the logical relationship of AMAS within this process.

Data Preparation Dataset Assembly (AMAS) Phylogenetic Inference

Individual Loci Alignment Trimming Concatenation Supermatrix Phylogenetic Analysis Phylogenetic Tree

Click to download full resolution via product page

A typical phylogenomic workflow.

Input Alignments

AMAS

Concatenated Matrix Summary Statistics Formatted Alignments

Phylogenetic Inference Software

Click to download full resolution via product page

AMAS inputs and outputs in a workflow.

Conclusion
The validation of AMAS-generated datasets for phylogenetic inference hinges on two key

aspects: the correctness of the output and the efficiency of its generation. Experimental
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evidence confirms that AMAS produces identical concatenated alignments to its alternatives,

ensuring that the resulting dataset does not introduce biases into the phylogenetic analysis.

The primary differentiator is performance; AMAS offers a significant speed advantage,

particularly for the large datasets common in modern phylogenomics. This efficiency can

substantially accelerate research timelines, making AMAS a valuable tool for scientists in

phylogenetics and related fields.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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